molecular formula C18H16Cl3N3OS B5164735 N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide

Cat. No.: B5164735
M. Wt: 428.8 g/mol
InChI Key: VLYBLDBTQGGTFN-UHFFFAOYSA-N
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Description

N-{1-[2-(Benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide is a benzimidazole-derived compound featuring a benzylsulfanyl substituent at position 2, a trichloroethyl group at position 1, and an acetamide moiety. Its molecular formula is C₁₉H₁₇Cl₃N₃OS (molecular weight: 477.8 g/mol). The benzylsulfanyl group contributes to lipophilicity, while the acetamide may participate in hydrogen bonding .

Properties

IUPAC Name

N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3OS/c1-12(25)22-16(18(19,20)21)24-15-10-6-5-9-14(15)23-17(24)26-11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYBLDBTQGGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines .

Scientific Research Applications

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

Substituent Variations on the Acetamide Group

N-{1-[2-(Benzylsulfanyl)-1H-Benzimidazol-1-yl]-2,2,2-Trichloroethyl}-1-Naphthamide (STK706286)

  • Structure : Replaces acetamide with 1-naphthamide.
  • Molecular Weight : 540.9 g/mol (vs. 477.8 g/mol for the target compound).
  • Impact : Increased aromaticity and steric bulk from the naphthyl group may enhance binding to hydrophobic pockets in biological targets but reduce solubility .

N-(1-(2-(Benzylthio)-1H-Benzimidazol-1-yl)-2,2,2-Trichloroethyl)Propanamide Structure: Acetamide methyl group replaced with ethyl (propanamide). Molecular Formula: C₁₉H₁₈Cl₃N₃OS.

Modifications on the Benzimidazole Core

2-Chloro-N-[1-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Acetamide

  • Structure : Lacks benzylsulfanyl and trichloroethyl groups; features a methyl-benzimidazole and chloroacetamide.
  • Impact : Reduced electron-withdrawing effects may decrease reactivity. The chloroacetamide could introduce alkylating properties .

2-[(1-Benzyl-1H-Benzimidazol-2-yl)Sulfanyl]-N′-[(E)-(3-Methyl-2-Thienyl)Methylene]Acetohydrazide

  • Structure : Hydrazide replaces acetamide; includes a thienyl group.
  • Impact : Hydrazide moiety may chelate metal ions or form hydrogen bonds, altering pharmacological activity .

Variations in the Trichloroethyl Group

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide

  • Structure : Trichloroacetamide with a 3,5-dimethylphenyl group.
  • Crystallography : Exhibits two molecules per asymmetric unit, suggesting strong intermolecular interactions (e.g., halogen bonding). The target compound’s trichloroethyl group may confer similar solid-state stability .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
Target Compound 477.8 Benzylsulfanyl, Trichloroethyl ~3.5 High lipophilicity, moderate solubility
STK706286 (1-Naphthamide analog) 540.9 1-Naphthamide ~4.2 Enhanced hydrophobicity, lower solubility
Propanamide Analog 492.8 Propanamide ~3.8 Improved metabolic stability
2-Chloro-N-[1-(1-Methyl-Benzimidazol)... 307.8 Chloroacetamide, Methyl ~2.1 Potential alkylating agent

Biological Activity

N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Weight : 442.8 g/mol
  • Chemical Formula : C_{17}H_{16}Cl_3N_2OS

The compound's biological activity is largely attributed to its interaction with cellular pathways involved in tumor growth and microbial resistance. It acts as a chemoattractant receptor homologous molecule antagonist, which may play a role in modulating immune responses and inhibiting cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

Antitumor Activity

Studies have demonstrated that this compound shows promising antitumor effects. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) revealed:

Cell LineIC50 (μM) 2D AssayIC50 (μM) 3D Assay
A5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not reportedNot reported

The results indicate higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, suggesting that the compound may be more effective in simpler cellular environments.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial activity against various bacterial strains. The presence of the benzylsulfanyl group appears to enhance its efficacy against Gram-positive bacteria.

Case Studies

Several studies have focused on the biological activity of benzimidazole derivatives similar to this compound:

  • Study on Antitumor Activity : A study published in MDPI evaluated a series of benzimidazole derivatives for their cytotoxic effects on cancer cell lines. The findings indicated that compounds with similar structures exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .
  • Antimicrobial Efficacy : Research highlighted in PubMed Central assessed the antibacterial properties of various benzimidazole derivatives, noting that compounds with sulfur-containing moieties displayed enhanced activity against resistant bacterial strains .

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